molecular formula C5H7ClN2O2S B6173046 methyl 5-amino-1,2-thiazole-3-carboxylate hydrochloride CAS No. 2460756-44-7

methyl 5-amino-1,2-thiazole-3-carboxylate hydrochloride

Cat. No.: B6173046
CAS No.: 2460756-44-7
M. Wt: 194.6
InChI Key:
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Description

Methyl 5-amino-1,2-thiazole-3-carboxylate hydrochloride is a heterocyclic compound containing a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The thiazole ring, which consists of sulfur and nitrogen atoms, imparts unique chemical properties to the compound, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-1,2-thiazole-3-carboxylate hydrochloride typically involves the reaction of 5-amino-1,2-thiazole-3-carboxylic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1,2-thiazole-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The amino group in the thiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl 5-amino-1,2-thiazole-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex thiazole derivatives, which are valuable in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving thiazole-containing molecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-amino-1,2-thiazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylthiazole: Another thiazole derivative with similar structural features.

    5-Amino-1,3,4-thiadiazole-2-thiol: Contains a thiadiazole ring, which is structurally related to the thiazole ring.

    Methyl 2-amino-1,3-thiazole-4-carboxylate: A closely related compound with a different substitution pattern on the thiazole ring.

Uniqueness

Methyl 5-amino-1,2-thiazole-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

2460756-44-7

Molecular Formula

C5H7ClN2O2S

Molecular Weight

194.6

Purity

95

Origin of Product

United States

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